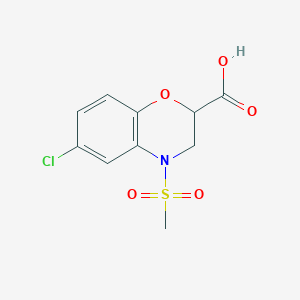

6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5S/c1-18(15,16)12-5-9(10(13)14)17-8-3-2-6(11)4-7(8)12/h2-4,9H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLMTKDBFGZVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, also known by its CAS number 866134-85-2, is a compound belonging to the benzoxazine family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C10H12ClN3O4S

- Molecular Weight : 305.74 g/mol

- Physical State : Solid

- Density : 1.61 g/cm³ (predicted)

- pKa : 11.58 (predicted)

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets.

Anticancer Activity

Research has demonstrated that derivatives of benzoxazines exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzoxazine structure can enhance cytotoxic effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Chloro derivative | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| 6-Chloro derivative | A549 (Lung Cancer) | 20 | Cell cycle arrest in G1 phase |

| Benzoxazine analog | COLO201 (Colon Cancer) | 25 | Inhibition of DNA synthesis |

These findings indicate that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study assessing the antibacterial activity against various strains revealed the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

Case Studies and Research Findings

- Anticancer Efficacy : A study published in MDPI evaluated the cytotoxicity of various benzoxazine derivatives against multiple tumor cell lines using the MTT assay. The findings indicated that compounds with a similar structure to 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine exhibited significant cytotoxicity against MCF-7 and A549 cell lines, supporting further exploration into its potential as an anticancer agent .

- Mechanistic Insights : Another research article focused on the structure-activity relationship of benzoxazine derivatives highlighted that substituents at specific positions on the benzoxazine ring could enhance receptor binding affinity and biological activity . This underscores the importance of chemical modifications in developing more effective therapeutic agents.

- Combinatorial Approaches : Recent studies have explored the combination of benzoxazine derivatives with other therapeutic agents to enhance their efficacy against resistant cancer cell lines. This combinatorial approach has shown promise in overcoming drug resistance and improving treatment outcomes .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights structural and functional differences between the target compound and its analogs:

Key Research Findings

Substituent Effects on Receptor Binding :

- Methylsulfonyl at position 4 improves binding affinity to CysLT1R due to optimal steric and electronic interactions .

- Ethylsulfonyl and phenylsulfonyl analogs exhibit reduced activity, likely due to steric clashes .

Metabolic Stability :

- Chlorine at position 6 slows oxidative metabolism, extending half-life compared to methyl-substituted analogs .

Structural Insights :

- X-ray crystallography of related compounds reveals that the carboxylic acid group forms hydrogen bonds with receptor residues, while sulfonyl groups stabilize hydrophobic pockets .

Q & A

Q. What are the standard synthetic routes for 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?

A common method involves hydrolysis of the ethyl ester precursor. For example, ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is treated with LiOH·H₂O in a THF–H₂O (2:1) mixture under stirring for 3 hours. The reaction is neutralized with HCl and extracted with EtOAc to yield the carboxylic acid derivative with 89% efficiency .

Q. How is the purity of this compound validated in academic research?

Purity is typically assessed using HPLC with a mobile phase comprising methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid). This method ensures resolution of stereoisomers and impurities, as described in pharmacopeial protocols .

Q. What spectroscopic techniques are used for structural characterization?

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methylsulfonyl, chloro) and confirms the dihydrobenzoxazine scaffold.

- Mass spectrometry : High-resolution MS (e.g., exact mass 179.0252) validates molecular formula .

- X-ray crystallography : Used to confirm sp² hybridization at the nitrogen atom in derivatives, as demonstrated in potassium channel activator studies .

Advanced Research Questions

Q. How do structural modifications at the 2-position influence biological activity?

Introducing substituents like hydroxyl or nitrato groups alters solubility and receptor affinity. For example:

Q. What computational strategies optimize ligand-receptor interactions for CysLT antagonists?

Molecular docking of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives into CysLT1R/CysLT2R receptors involves:

Q. How are contradictions in biological data resolved (e.g., receptor affinity vs. in vivo efficacy)?

Case study: Imidazoline derivatives with high α₂-adrenergic receptor affinity may show reduced antihypertensive effects due to off-target interactions. Solutions include:

Q. What metabolic pathways are hypothesized for this compound?

Potential metabolites include sulfonic acid derivatives (e.g., 4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl sulfonic acid), identified via exact mass matching (179.0252 Da). Stability studies use LC-MS to track degradation under physiological pH .

Q. How are alternative synthetic pathways evaluated for scalability?

Cyclization via 2-methoxyaniline and 2-bromoethanol offers a scalable route to dihydrobenzoxazines. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.